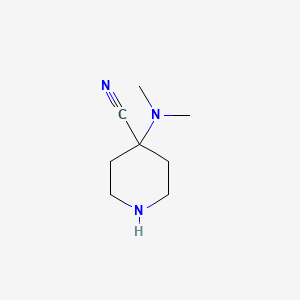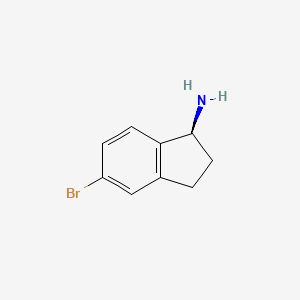
Avibactam sodium, (+)-
Overview
Description
Avibactam sodium, (+)- is a non-β-lactam β-lactamase inhibitor developed to combat antibiotic resistance in Gram-negative bacteria. It is often used in combination with β-lactam antibiotics, such as ceftazidime, to treat complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia .
Preparation Methods
The preparation of Avibactam sodium involves several synthetic routes and reaction conditions. One method includes the reaction of sodium 2-ethylhexanoate with an intermediate compound K. The intermediate compound K is synthesized through a series of reactions involving ammonium formate, formic acid, and triethylamine in the presence of a catalyst . Industrial production methods focus on optimizing these reactions to ensure high yield and purity while minimizing costs and safety risks .
Chemical Reactions Analysis
Avibactam sodium undergoes various chemical reactions, including recyclisation and hydrolysis. It reacts with serine β-lactamases through acylation, forming a covalent bond with the enzyme’s active site serine. This reaction is reversible, allowing Avibactam sodium to inhibit the enzyme effectively . Common reagents used in these reactions include β-lactam antibiotics and metronidazole . The major products formed from these reactions are inactive β-lactamase enzymes, which can no longer degrade β-lactam antibiotics .
Scientific Research Applications
Avibactam sodium has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study enzyme inhibition and resistance mechanisms in bacteria . In biology, it helps researchers understand bacterial cell wall synthesis and the role of β-lactamases in antibiotic resistance . In medicine, Avibactam sodium is used in combination with β-lactam antibiotics to treat severe infections caused by multi-drug resistant Gram-negative bacteria . In industry, it is employed in the development of new antibiotic formulations and treatment strategies .
Mechanism of Action
Avibactam sodium exerts its effects by inhibiting β-lactamase enzymes, which are responsible for degrading β-lactam antibiotics. It forms a covalent bond with the enzyme’s active site serine, preventing the enzyme from hydrolyzing the antibiotic . This inhibition is reversible, allowing Avibactam sodium to be reused multiple times . The molecular targets of Avibactam sodium include Ambler class A, C, and some class D β-lactamases .
Comparison with Similar Compounds
Avibactam sodium is unique among β-lactamase inhibitors due to its non-β-lactam structure and reversible inhibition mechanism . Similar compounds include clavulanic acid, tazobactam, and sulbactam, which are also β-lactamase inhibitors but have different structures and mechanisms of action . Avibactam sodium is more effective against a broader range of β-lactamases, including those that are resistant to other inhibitors .
Properties
IUPAC Name |
sodium;[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCIKUMODPANKX-UYXJWNHNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N3NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383814-68-3 | |
| Record name | Avibactam sodium, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383814683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AVIBACTAM SODIUM, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TROMZ29W33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1)](/img/structure/B1437131.png)
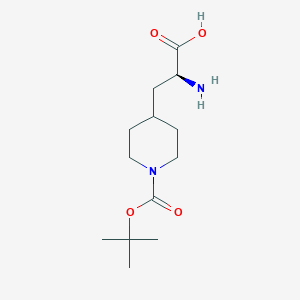
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)

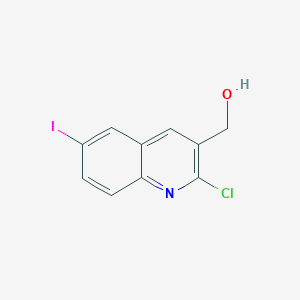

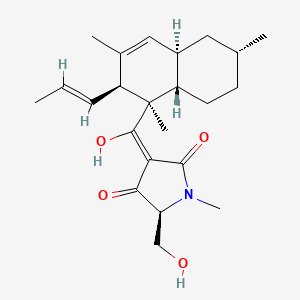
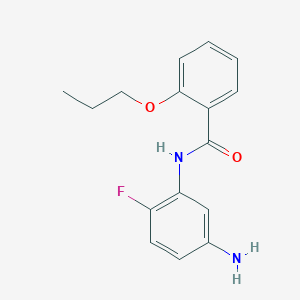
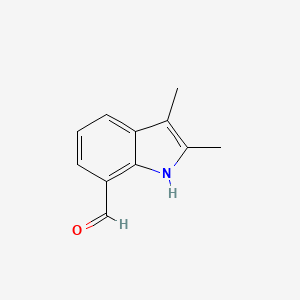
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1437146.png)
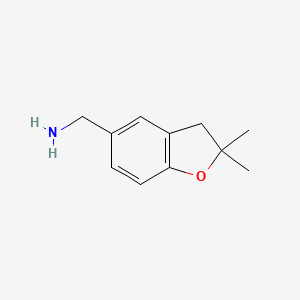
![Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine](/img/structure/B1437150.png)
